An In-depth Technical Guide to the Chemical Properties of 4-Hydroxycyclohexane-1-carboxamide
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxycyclohexane-1-carboxamide
Introduction: A Molecule of Latent Potential
4-Hydroxycyclohexane-1-carboxamide, a bifunctional organic molecule, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a primary carboxamide, offers a unique combination of stereoisomerism, hydrogen bonding capabilities, and reactive handles. This guide provides a comprehensive overview of its chemical properties, intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound. We will delve into its synthesis, structural characteristics, reactivity, and potential applications, grounding our discussion in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4-Hydroxycyclohexane-1-carboxamide are summarized below. These properties are a blend of computed data and experimentally determined values for closely related precursors, providing a robust starting point for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [PubChem][1] |
| Molecular Weight | 143.18 g/mol | [PubChem][1] |
| IUPAC Name | 4-hydroxycyclohexane-1-carboxamide | [PubChem][1] |
| CAS Number | 1221724-30-6, 19556-97-9 (for isomers) | [PubChem][1] |
| Canonical SMILES | C1CC(CCC1C(=O)N)O | [PubChem][1] |
| Stereoisomerism | Exists as cis and trans diastereomers | [PubChem][1] |
| Predicted XLogP3 | -0.3 | [PubChem][1] |
| Hydrogen Bond Donors | 2 | [PubChem][1] |
| Hydrogen Bond Acceptors | 2 | [PubChem][1] |
| Topological Polar Surface Area | 63.3 Ų | [PubChem][1] |
| Predicted Collision Cross Section ([M+H]⁺) | 130.5 Ų | [PubChemLite][2] |
Stereochemistry: The cis and trans Isomers
A critical aspect of 4-Hydroxycyclohexane-1-carboxamide is its existence as two diastereomers: cis and trans. The relative orientation of the hydroxyl and carboxamide groups significantly influences the molecule's three-dimensional shape, polarity, and, consequently, its physical properties and biological activity. In the chair conformation of the cyclohexane ring, these substituents can occupy either axial or equatorial positions, leading to different steric and electronic environments. The trans isomer is generally expected to be the more thermodynamically stable of the two, as it can adopt a conformation where both bulky substituents are in equatorial positions, minimizing steric strain.
Synthesis of 4-Hydroxycyclohexane-1-carboxamide
The most direct and industrially scalable synthesis of 4-Hydroxycyclohexane-1-carboxamide involves the amidation of its corresponding carboxylic acid precursor, 4-hydroxycyclohexanecarboxylic acid. This transformation can be achieved through several methods, with the acid chloride route being a common and effective choice.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: the activation of the carboxylic acid followed by nucleophilic acyl substitution with ammonia.
Caption: Proposed synthesis of 4-Hydroxycyclohexane-1-carboxamide.
Experimental Protocol: Amidation via Acid Chloride
This protocol is a representative procedure based on established methods for the amidation of carboxylic acids.[3][4][5][6]
Step 1: Formation of the Acyl Chloride
-
To a solution of 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 4-hydroxycyclohexane-1-carbonyl chloride. This intermediate is typically used in the next step without further purification due to its moisture sensitivity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent, thus accelerating the formation of the acid chloride.
-
Oxalyl Chloride: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂) are gaseous and easily removed, simplifying the workup.
Step 2: Amidation
-
Cool a concentrated aqueous solution of ammonium hydroxide (a significant excess, e.g., 5-10 eq) to 0°C in an ice bath.
-
Dissolve the crude 4-hydroxycyclohexane-1-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonium hydroxide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-Hydroxycyclohexane-1-carboxamide.
-
The product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Ammonia: A large excess of ammonia is used to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
Low Temperature: The addition of the acyl chloride to the ammonia solution at 0°C helps to control the exothermic reaction and minimize potential side reactions.
Spectroscopic Characterization
While specific experimental spectra for 4-Hydroxycyclohexane-1-carboxamide are not widely published, its structure allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the cyclohexane ring protons, the hydroxyl proton, and the amide protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂ (Amide) | 5.0 - 7.5 | Broad singlet (2H) | Chemical shift is concentration and solvent-dependent; protons may exchange with D₂O. |
| -OH (Alcohol) | 1.0 - 5.0 | Broad singlet (1H) | Chemical shift is highly variable depending on solvent, concentration, and temperature; proton will exchange with D₂O. |
| -CH-OH | 3.5 - 4.0 | Multiplet (1H) | The chemical shift and coupling constants will differ between the cis and trans isomers due to axial vs. equatorial positioning. |
| -CH-CONH₂ | 2.0 - 2.5 | Multiplet (1H) | |
| Cyclohexane -CH₂- | 1.2 - 2.0 | Complex multiplets (8H) | Significant signal overlap is expected in this region. |
Reference for typical chemical shifts: [7][8][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the two carbons bearing heteroatoms, and the remaining cyclohexane carbons.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| -C=O (Amide) | 175 - 185 | The most downfield signal. |
| -C-OH | 65 - 75 | Chemical shift is sensitive to the stereochemistry (cis vs. trans). |
| -C-CONH₂ | 40 - 50 | |
| Cyclohexane -CH₂- | 25 - 40 | Multiple signals expected in this region, with potential for overlap. The chemical shifts will vary slightly between isomers. |
Reference for typical chemical shifts: [10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, strong |
| N-H Stretch (Amide) | 3100 - 3500 | Two bands (primary amide), medium to strong |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | 1630 - 1690 | Strong, sharp |
| N-H Bend (Amide II) | 1550 - 1640 | Medium |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
Reference for typical IR absorptions: [13][14][15]
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 143 would be expected. Key fragmentation patterns would likely involve:
-
Loss of H₂O (m/z = 125): A common fragmentation for alcohols.
-
Loss of NH₃ (m/z = 126): Fragmentation of the amide group.
-
Loss of CONH₂ (m/z = 99): Cleavage of the amide group as a radical.
-
Cleavage of the cyclohexane ring: Leading to a complex pattern of smaller fragments.
Reference for fragmentation patterns: [16][17][18][19]
Chemical Reactivity
The chemical reactivity of 4-Hydroxycyclohexane-1-carboxamide is dictated by its two primary functional groups: the secondary alcohol and the primary amide.
Caption: Reactivity map of 4-Hydroxycyclohexane-1-carboxamide.
Reactions of the Hydroxyl Group
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-oxocyclohexane-1-carboxamide, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid).
-
Esterification: The hydroxyl group can react with acyl chlorides or anhydrides in the presence of a base to form esters. This allows for the introduction of various functional groups onto the cyclohexane ring.
Reactions of the Carboxamide Group
Amides are generally stable functional groups, but they can undergo several important transformations.[20][21][22]
-
Hydrolysis: Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed back to 4-hydroxycyclohexanecarboxylic acid and ammonia (or the corresponding ammonium/carboxylate salts).[20]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, (4-hydroxycyclohexyl)methanamine.[22][23]
-
Dehydration: Treatment with a dehydrating agent such as thionyl chloride (SOCl₂) can convert the primary amide into a nitrile, yielding 4-hydroxycyclohexane-1-carbonitrile.
Potential Applications and Future Directions
While specific applications for 4-Hydroxycyclohexane-1-carboxamide are not extensively documented, the structural motifs present in the molecule and the observed activities of related compounds suggest several promising avenues for research.
-
Medicinal Chemistry:
-
Anticancer Agents: Numerous carboxamide-containing molecules exhibit anticancer properties.[24][25] The cyclohexane scaffold provides a rigid framework for orienting pharmacophores, and the hydroxyl group can be used for further derivatization to improve solubility or target binding. Derivatives of cyclohexane-1-carboxamide have been investigated as inducers of apoptosis in cancer cell lines.[24][26]
-
Anticonvulsants: Certain cyclohexanecarboxamide derivatives have shown potent anticonvulsant effects in preclinical models.[27] The polarity and hydrogen bonding capacity of the hydroxyl group in 4-Hydroxycyclohexane-1-carboxamide could be explored to modulate central nervous system activity.
-
Enzyme Inhibitors: The carboxamide group is a common feature in many enzyme inhibitors. The overall structure could serve as a starting point for designing inhibitors of various enzymes, such as histone deacetylases (HDACs), where related hydroxamic acids have shown activity.[18]
-
-
Materials Science:
-
Polymer Monomers: The bifunctional nature of the molecule (hydroxyl and amide groups) makes it a potential monomer for the synthesis of polyamides and polyesters with incorporated cyclic structures, which could impart unique thermal and mechanical properties to the resulting polymers.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Hydroxycyclohexane-1-carboxamide is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be observed when handling this compound:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-Hydroxycyclohexane-1-carboxamide is a molecule with a foundation of well-understood chemical principles governing its synthesis and reactivity. While specific experimental data for this compound is sparse in the public domain, its structural features make it a compelling target for further investigation. The presence of both a modifiable hydroxyl group and a robust carboxamide on a stereochemically defined cyclohexane ring provides a rich platform for the development of novel pharmaceuticals and advanced materials. This guide has aimed to provide the necessary technical insights for researchers to confidently incorporate this promising chemical entity into their research and development programs.
References
-
ResearchGate. (n.d.). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. Retrieved from [Link]
-
Szostak, M., et al. (2017). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity study of different amides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0152597). Retrieved from [Link]
-
A Level Chemistry. (2025, January 4). Reactions of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxycyclohexane-1-carboxamide. Retrieved from [Link]
-
PubMed. (2025, June 1). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemsrc. (2025, August 26). CAS#:3685-22-1 | trans-4-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-hydroxycyclohexane-1-carboxamide (C7H13NO2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018, April 25). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Organic Letters. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]
-
J-GLOBAL. (n.d.). trans-4-Hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
The University of Texas at Austin. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1950). 283. 4-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility in various solvents. Retrieved from [Link]
Sources
- 1. 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-hydroxycyclohexane-1-carboxamide (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Lab Reporter [fishersci.se]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. csustan.edu [csustan.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. np-mrd.org [np-mrd.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. scienceready.com.au [scienceready.com.au]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistrystudent.com [chemistrystudent.com]
- 22. savemyexams.com [savemyexams.com]
- 23. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. orientjchem.org [orientjchem.org]
- 25. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]
